molecular formula C16H20N2O2 B1309115 3,6-Dibutoxyphthalonitrile CAS No. 75942-37-9

3,6-Dibutoxyphthalonitrile

Cat. No. B1309115
CAS RN: 75942-37-9
M. Wt: 272.34 g/mol
InChI Key: RJFAMAFEWDBSLX-UHFFFAOYSA-N
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Description

3,6-Dibutoxyphthalonitrile is a chemical compound that serves as a key intermediate in the synthesis of various phthalocyanines and related compounds. It is characterized by the presence of two butoxy groups attached to a phthalonitrile moiety. This structure is pivotal in the field of organic chemistry due to its potential applications in creating complex molecules with specific properties, such as selective fluorescent chemosensors and unsymmetrical porphyrazines.

Synthesis Analysis

The synthesis of derivatives of 3,6-dibutoxyphthalonitrile has been reported in the literature. For instance, a compound with similar structural features, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and characterized using various techniques including elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another study reported the synthesis of phenyl-4,4-di(3,6-dibutoxyphthalonitrile) through a Suzuki cross-coupling reaction, which was then characterized by several spectroscopic methods . Additionally, 3,6-Dibromophthalonitrile, a closely related compound, was synthesized from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .

Molecular Structure Analysis

The molecular structure of compounds related to 3,6-dibutoxyphthalonitrile has been analyzed using various computational and experimental methods. The geometry of the synthesized compounds was determined through X-ray crystallography and compared with computational models using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,6-dibutoxyphthalonitrile has been explored in different chemical reactions. For example, the compound synthesized in study underwent a click reaction with sugar azide to form a triazole ring, demonstrating its potential for novel synthetic pathways. In another case, the synthesized phenyl-4,4-di(3,6-dibutoxyphthalonitrile) displayed a 'turn-off' fluorescence response to Fe 3+ ions due to complex formation, indicating its use as a selective fluorescent chemosensor .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 3,6-dibutoxyphthalonitrile have been investigated through various analytical techniques. Thermal stability was assessed using thermogravimetric analysis (TGA), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels were determined by cyclic voltammetry (CV) . These properties are essential for predicting the behavior of these compounds in different environments and for their potential applications in materials science.

Scientific Research Applications

Fluorescent Chemosensor Development

Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) has been synthesized and investigated for its potential as a fluorescent chemosensor, particularly for detecting Fe 3+ ions. It exhibits a significant 'turn-off' response to Fe 3+, indicating its potential in selective metal ion sensing (Al-Raqa et al., 2020).

Synthesis of Unsymmetric Phthalocyanines

3,6-Dibutoxyphthalonitrile has been used in the synthesis of unsymmetric phthalocyanines. These compounds have been studied for their optical and electrochemical properties, showing potential for applications in materials science (Kimura et al., 2009).

Future Directions

The future directions of research involving 3,6-Dibutoxyphthalonitrile could involve its use as a precursor for the synthesis of highly substituted phthalocyanine derivatives . These compounds have potential applications in various fields due to their unique properties.

properties

IUPAC Name

3,6-dibutoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAMAFEWDBSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410373
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibutoxyphthalonitrile

CAS RN

75942-37-9
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibutoxy-1,2-benzenedicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MJ Heeney, SA Al-Raqa, A Auger… - Journal of Porphyrins …, 2013 - World Scientific
The paper reviews a selection of synthetic pathways that provide access to 3,6-disubstituted phthalonitriles, precursors for the synthesis of 1,4,8,11,15,18,22,25-octasubstituted …
Number of citations: 11 www.worldscientific.com
MJ Cook, MJ Heeney - Chemistry–A European Journal, 2000 - Wiley Online Library
4‐Bromo‐ and 4,5‐dibromo‐3,6‐dibutoxyphthalonitrile have been prepared and treated with 3,6‐didecylphthalonitrile in cross tetramerisation reactions in the presence of nickel acetate …
HP Karaoğlu, A Atsay, I Nar, V McKee… - Journal of Molecular …, 2019 - Elsevier
Two new phthalonitriles 1 and 2, extended with biphenylethynyl and diphenylacetylenyl, were synthesized through a combination of Corey-Fuchs and palladium-catalyzed Sonogashira …
Number of citations: 11 www.sciencedirect.com
WM SHARMAN, JE VAN LIER - The Porphyrin Handbook …, 2000 - books.google.com
The importance of tetrapyrrolic macrocycles in Nature is obvious. Compounds such as heme and chlorophyll play such vital roles in the biological systems responsible for the …
Number of citations: 1 books.google.com
S Al-Raqa, İ ÖmeroĞlu, D Erbahar… - Turkish Journal of …, 2020 - journals.tubitak.gov.tr
Phenyl-4, 4-di (3, 6-dibutoxyphthalonitrile)(3) was synthesized by the reaction of 1, 4-phenylenebisboronic acid (1) and 4-bromo-3, 6-dibutoxyphthalonitrile (2), using Suzuki cross-…
Number of citations: 9 journals.tubitak.gov.tr
A Muranaka, M Yonehara, M Hirayama, A Saito… - Chemistry …, 2011 - journal.csj.jp
A novel tribenzotetraazaporphyrin with a fused azulene ring was synthesized via mixed condensation reaction of 5,6-dicyanoazulene and 3,6-dibutoxyphthalonitrile. The macrocycle …
Number of citations: 3 www.journal.csj.jp
T Muto, T Temma, M Kimura… - The Journal of Organic …, 2001 - ACS Publications
1,4,8,11,15,18,22,25-Octabutoxyphthalocyanines ((OBu) 8 Pcs) having eight 2-thienyl (1) and [2,2‘-bithiophene]-5-yl (2) groups at β positions and their zinc(II) and cobalt(II) derivatives …
Number of citations: 49 pubs.acs.org
H Shinohara, O Tsaryova, G Schnurpfeil… - Journal of Photochemistry …, 2006 - Elsevier
Zinc(II) and cobalt(II) phthalocyanines bearing different electron-donating or -withdrawing substituents were prepared. The following properties of these phthalocyanines were …
Number of citations: 112 www.sciencedirect.com
I Nar, A Atsay, HP Karaoğlu, A Altındal… - Dalton …, 2018 - pubs.rsc.org
Due to their flexibility and solution applicability, organic field-effect transistors (OFETs) are considered prominent candidates for application in flexible and low-cost devices. A soluble …
Number of citations: 19 pubs.rsc.org
I Nar, A Atsay, A Altındal, E Hamuryudan… - … A European Journal, 2018 - Wiley Online Library
Bulk heterojunction (BHJ) solar cells might one day play a vital role in realizing low‐cost and environmentally benign photovoltaic devices. In this work, a BHJ solar cell was designed, …

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